Sugammadex

Description

Properties

IUPAC Name |

3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRODDIHRRDWEW-VTHZAVIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H112O48S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895043 | |

| Record name | Sugammadex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2002.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343306-71-8 | |

| Record name | Sugammadex [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343306718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sugammadex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sugammadex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUGAMMADEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/361LPM2T56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sugammadex mechanism of action in neuromuscular blockade reversal

An In-depth Technical Guide on the Core Mechanism of Action of Sugammadex in Neuromuscular Blockade Reversal

Introduction

This compound represents a paradigm shift in the reversal of neuromuscular blockade (NMB) induced by steroidal agents like rocuronium and vecuronium. Unlike traditional reversal agents that act indirectly by increasing acetylcholine levels at the neuromuscular junction, this compound operates through a unique and highly specific mechanism of chemical encapsulation. This technical guide provides a detailed exploration of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism: Encapsulation and Inactivation

The fundamental principle behind this compound's efficacy is its structure as a modified γ-cyclodextrin. This doughnut-shaped molecule possesses a hydrophobic internal cavity and a hydrophilic exterior. This configuration allows it to selectively encapsulate the lipophilic steroidal core of rocuronium or vecuronium. The negatively charged carboxyl groups on the outer surface of this compound further enhance this binding through electrostatic interactions with the positively charged nitrogen atom of the neuromuscular blocking agent (NMBA).

This 1:1 binding forms a stable, water-soluble complex, effectively sequestering the NMBA in the plasma. This sequestration prevents the NMBA from binding to nicotinic acetylcholine receptors at the neuromuscular junction, thereby rapidly restoring neuromuscular function. The concentration gradient created by the removal of free NMBA from the plasma also facilitates the dissociation of NMBA molecules already bound to the receptors, further accelerating the reversal process.

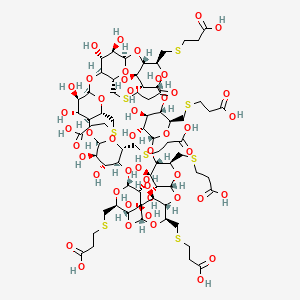

Caption: Molecular mechanism of this compound encapsulation of rocuronium.

Quantitative Data on Binding Affinity

The selectivity and high affinity of this compound for specific steroidal NMBAs are critical to its clinical utility. The following table summarizes the binding constants for this compound with various neuromuscular blocking agents.

| Neuromuscular Blocking Agent | Binding Affinity (Ka, M⁻¹) | Reference |

| Rocuronium | 1.8 x 10⁷ | |

| Vecuronium | 1.1 x 10⁷ | |

| Pancuronium | 3.3 x 10⁵ | |

| Atracurium | Negligible | |

| Cisatracurium | Negligible | |

| Succinylcholine | Negligible |

Key Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution.

Methodology:

-

Preparation: A solution of the NMBA is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into an injection syringe. Both solutions are prepared in the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.

-

Titration: Small, precise volumes of the this compound solution are incrementally injected into the NMBA solution.

-

Measurement: The heat change associated with each injection is measured by the instrument.

-

Analysis: The integrated heat data are plotted against the molar ratio of this compound to NMBA. This binding isotherm is then fitted to a suitable binding model to determine the association constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

The Genesis of a Revolutionary Reversal Agent: A Technical Guide to the Discovery and Synthesis of Sugammadex

For Immediate Release

Introduction

In the landscape of modern anesthesia, the quest for rapid, predictable, and safe reversal of neuromuscular blockade has been a significant challenge. For decades, the primary strategy involved the use of acetylcholinesterase inhibitors, a class of drugs effective yet burdened with undesirable cholinergic side effects. The advent of Sugammadex, the first selective relaxant binding agent (SRBA), marked a paradigm shift in clinical practice.[1] This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this unique molecule, intended for researchers, scientists, and drug development professionals. This compound's novel mechanism of action, which relies on direct encapsulation of steroidal neuromuscular blocking agents (NMBAs), offers a compelling case study in targeted drug design and supramolecular chemistry.[1][2]

Discovery and Development

The journey of this compound began at the Organon research site in Newhouse, Scotland, driven by the initial goal of improving the aqueous solubility of the steroidal NMBA rocuronium.[3][4] Researchers, including Dr. Anton Bom, explored the potential of modified cyclodextrins to act as host molecules for rocuronium. This line of inquiry led to the production of the first batch of Org 25969, now known as this compound, in March 1999. The underlying concept of utilizing modified cyclodextrins as reversal agents was patented in 2001.

Organon, later acquired by Schering-Plough and subsequently by Merck, advanced the molecule through rigorous pharmacological screening, where it demonstrated a highly desirable profile for selectively binding and reversing rocuronium. The first human study, published in 2005, confirmed its efficacy, showing that an 8 mg/kg dose could completely reverse a standard intubating dose of rocuronium within minutes. After extensive clinical trials, this compound (trade name Bridion) was approved for use in the European Union in 2008 and, following a lengthy regulatory process, by the United States Food and Drug Administration (FDA) on December 15, 2015.

Chemical Synthesis of this compound

This compound is a modified gamma-cyclodextrin, specifically 6A,6B,6C,6D,6E,6F,6G,6H-octakis-S-(2-carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin octasodium salt. Its synthesis is a multi-step process that hinges on the selective modification of the primary hydroxyl groups of gamma-cyclodextrin (γ-CD). The core process involves two key transformations: the halogenation of the C6 primary hydroxyls and the subsequent nucleophilic substitution with 3-mercaptopropionic acid.

The overall synthesis can be summarized as follows:

-

Halogenation of γ-Cyclodextrin: The eight primary hydroxyl groups on the γ-CD molecule are replaced with a halogen, typically iodine or chlorine, to create a reactive intermediate. This is often achieved using a Vilsmeier-Haack type reagent, prepared, for example, from triphenylphosphine and iodine in dimethylformamide (DMF), or from phosphorus pentachloride and DMF. This step yields 6-per-deoxy-6-per-halo-γ-cyclodextrin.

-

Thioetherification: The halogenated γ-CD intermediate is then reacted with 3-mercaptopropionic acid in the presence of a strong base, such as sodium hydride or an alkali metal amide, in an organic solvent. This nucleophilic substitution reaction attaches the 3-mercaptopropionic acid via a thioether linkage at each of the eight C6 positions.

-

Purification: The final product, this compound, is purified to remove unreacted starting materials and byproducts. Purification techniques can include treatment with activated carbon and recrystallization from a water/methanol mixture.

Mechanism of Action: Molecular Encapsulation

Unlike traditional reversal agents that indirectly increase acetylcholine at the neuromuscular junction, this compound employs a direct and novel mechanism of action. It functions by encapsulating steroidal NMBA molecules, primarily rocuronium and to a lesser extent vecuronium, in a 1:1 ratio.

The structure of this compound is key to its function. It possesses a lipophilic core and a hydrophilic exterior. The eight carboxyl thioether side chains extend the hydrophobic cavity of the parent γ-cyclodextrin, creating a snug fit for the steroidal backbone of rocuronium. These negatively charged side chains also form strong electrostatic interactions with the quaternary nitrogen of the NMBA, further stabilizing the complex.

Upon intravenous administration, this compound remains in the plasma. By binding free NMBA molecules in the plasma, it creates a steep concentration gradient that pulls rocuronium molecules from the neuromuscular junction back into the bloodstream, where they are rapidly encapsulated. This process quickly reduces the amount of NMBA available to bind to nicotinic acetylcholine receptors, leading to a swift and effective reversal of neuromuscular blockade. The resulting this compound-NMBA complex is a stable, water-soluble entity that is subsequently excreted by the kidneys.

Quantitative Data Summary

The efficacy and selectivity of this compound are supported by extensive quantitative data from preclinical and clinical studies.

Table 1: Binding Affinity of this compound

| Compound | Association Constant (K_a) in M⁻¹ | Relative Affinity to Rocuronium |

| Rocuronium | 1.79 x 10⁷ - 2.5 x 10⁷ | 1.0 |

| Vecuronium | 5.72 x 10⁶ - 1.0 x 10⁷ | ~0.4 |

| Pancuronium | Lower affinity than vecuronium | <<0.4 |

| Corticosteroids | < 1.0 x 10³ - 1.0 x 10⁵ | <0.005 |

| Data compiled from sources. |

Table 2: Clinical Efficacy: Time to Recovery of T₄/T₁ Ratio to 0.9

| Neuromuscular Blockade Level | NMBA | Reversal Agent & Dose | Mean Recovery Time (minutes) |

| Deep Block (PTC 1-2) | Rocuronium | This compound 4 mg/kg | ~3.0 |

| Deep Block (PTC 1-2) | Vecuronium | This compound 4 mg/kg | ~3.3 - 3.5 |

| Moderate Block (Reappearance of T₂) | Rocuronium | This compound 2 mg/kg | ~1.4 - 2.0 |

| Moderate Block (Reappearance of T₂) | Rocuronium | Neostigmine 50 µg/kg | ~17.6 - 50.4 |

| Immediate Reversal (~3 min post-rocuronium) | Rocuronium | This compound 16 mg/kg | ~4.0 |

| Data compiled from sources. PTC: Post-Tetanic Count; T₂: Second twitch of Train-of-Four. |

Table 3: Recommended Dosing for Reversal

| Depth of Blockade | Timing of Administration | Recommended this compound Dose |

| Routine Reversal (Moderate Block) | At reappearance of T₂ or greater | 2 mg/kg |

| Reversal of Deep Block | At 1-2 PTCs | 4 mg/kg |

| Immediate Reversal | Approx. 3 minutes after 1.2 mg/kg rocuronium | 16 mg/kg |

| Data compiled from sources. |

Experimental Protocols

Representative Synthesis of this compound

The following protocol is a composite representation based on methodologies described in the patent literature. Exact quantities, reaction times, and purification methods may vary and require optimization.

Step 1: Synthesis of 6-per-deoxy-6-per-iodo-γ-cyclodextrin

-

Dry γ-cyclodextrin under vacuum.

-

In a reaction vessel under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous dimethylformamide (DMF).

-

Add iodine to the solution and stir until a Vilsmeier-Haack reagent is formed.

-

Add the dried γ-cyclodextrin to the reagent solution.

-

Heat the reaction mixture (e.g., to 70°C) and maintain for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture and precipitate the product by adding an anti-solvent (e.g., methanol).

-

Filter the crude product, wash extensively (e.g., with methanol, water), and dry under vacuum.

Step 2: Synthesis of this compound Sodium

-

Under a nitrogen atmosphere, suspend sodium hydride (NaH) in anhydrous DMF.

-

In a separate flask, dissolve 3-mercaptopropionic acid in anhydrous DMF.

-

Slowly add the 3-mercaptopropionic acid solution to the NaH suspension at a reduced temperature (e.g., 0°C) to form the sodium thiolate.

-

Dissolve the 6-per-deoxy-6-per-iodo-γ-cyclodextrin intermediate from Step 1 in anhydrous DMF.

-

Add the intermediate solution to the sodium thiolate mixture.

-

Heat the reaction mixture (e.g., to 70°C) and maintain for several hours until the reaction is complete (monitored by HPLC).

-

Cool the mixture and quench the reaction by the slow addition of water.

-

Purify the crude this compound. This may involve filtration, treatment with activated carbon, and precipitation/recrystallization by adding an alcohol (e.g., methanol or ethanol) to the aqueous solution.

-

Filter the final product, wash with alcohol, and dry under vacuum to yield this compound sodium as a white powder.

Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH).

Protocol Outline:

-

Sample Preparation: Prepare precisely concentrated solutions of this compound and the NMBA (e.g., rocuronium) in a matched buffer (e.g., phosphate-buffered saline, pH 7.4). Degas all solutions thoroughly to prevent air bubbles.

-

Instrument Setup: Equilibrate the ITC instrument (e.g., MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).

-

Loading: Load the this compound solution into the sample cell and the rocuronium solution into the titration syringe.

-

Titration: Perform a series of small, precise injections of the rocuronium solution from the syringe into the this compound solution in the cell. The instrument measures the minute heat changes (exothermic or endothermic) that occur after each injection.

-

Control Titration: Perform a control experiment by titrating rocuronium into the buffer alone to measure the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., a single set of sites model). This analysis yields the thermodynamic parameters of the interaction, including the association constant (Kₐ).

Conclusion

The development of this compound represents a triumph of rational drug design, moving from a theoretical concept of molecular encapsulation to a clinically transformative therapy. Its discovery was born from fundamental research into cyclodextrin chemistry, while its synthesis, though complex, is a testament to advances in organic chemistry. The unique mechanism of action provides anesthesiologists with an unprecedented ability to rapidly and predictably reverse even profound levels of neuromuscular blockade, enhancing patient safety and improving operating room efficiency. The data clearly demonstrate its superiority over older agents in terms of speed and reliability. This compound stands as a benchmark in its class and a powerful example of how understanding supramolecular interactions can lead to profound medical innovation.

References

- 1. WO2017144734A2 - Process for making this compound - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN synthesis - chemicalbook [chemicalbook.com]

- 4. CN109438591B - Preparation process of this compound sodium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Sugammadex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sugammadex, marketed under the brand name Bridion, represents a paradigm shift in anesthetic practice as the first and only selective relaxant binding agent (SRBA).[1] It is a modified gamma-cyclodextrin specifically designed for the rapid and predictable reversal of neuromuscular blockade (NMB) induced by the aminosteroid agents rocuronium and vecuronium.[2][3] Unlike traditional reversal agents, which indirectly increase the amount of acetylcholine at the neuromuscular junction, this compound works by a novel mechanism of direct encapsulation of the neuromuscular blocking agent, rendering it inactive.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a modified γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. The core structure is a torus-shaped molecule with a hydrophilic exterior and a lipophilic interior cavity. To enhance its binding affinity and specificity for steroidal neuromuscular blocking agents, the primary hydroxyl groups at the sixth carbon position of each glucose unit are substituted with eight carboxyl thio ether side chains. These negatively charged side chains extend the size of the cavity and create strong electrostatic interactions with the positively charged quaternary nitrogen of the target drug molecule.

Quantitative Physicochemical Data

The unique chemical structure of this compound dictates its physicochemical properties, which are optimized for its function as an intravenous encapsulating agent.

| Property | Value | Reference |

| Molecular Formula | C₇₂H₁₁₂O₄₈S₈ | |

| Molecular Weight | 2002.12 g/mol | |

| Water Solubility | > 500 mg/mL | |

| pKa | 2.82 | |

| logP (Partition Coefficient) | Very low (highly hydrophilic) | |

| Protein Binding | Does not bind to plasma proteins |

Mechanism of Action: Encapsulation and Reversal of Neuromuscular Blockade

The primary mechanism of action of this compound is the formation of a highly stable, 1:1 host-guest inclusion complex with steroidal neuromuscular blocking agents, primarily rocuronium and, to a lesser extent, vecuronium. This encapsulation process is driven by a combination of van der Waals forces, hydrophobic interactions, and electrostatic interactions.

The process unfolds in a stepwise manner:

-

Plasma Encapsulation: Following intravenous administration, this compound circulates in the plasma and rapidly encapsulates free molecules of the neuromuscular blocking agent.

-

Concentration Gradient: This rapid sequestration of the blocking agent in the plasma creates a steep concentration gradient between the plasma and the neuromuscular junction.

-

Diffusion and Reversal: In response to this gradient, molecules of the blocking agent diffuse away from the nicotinic acetylcholine receptors at the neuromuscular junction and back into the plasma, where they are subsequently encapsulated by this compound.

-

Restoration of Neuromuscular Function: The removal of the blocking agent from the receptors allows for the resumption of normal neuromuscular transmission and the restoration of muscle function.

The binding affinity of this compound is significantly higher for rocuronium than for other aminosteroid muscle relaxants.

Binding Affinity Data

The association rate constants (kₐ) determined by isothermal titration calorimetry (ITC) demonstrate the high affinity of this compound for rocuronium and vecuronium.

| Neuromuscular Blocking Agent | Association Rate Constant (kₐ) (mol/L) | Reference |

| Rocuronium | 1.79 x 10⁷ | |

| Vecuronium | 5.72 x 10⁶ |

Visualizing the Mechanism of Action

The following diagram illustrates the stepwise process of rocuronium encapsulation by this compound and the subsequent reversal of neuromuscular blockade.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts with γ-cyclodextrin. While various specific methodologies exist, a general synthetic route is outlined below.

Step 1: Halogenation of γ-Cyclodextrin A common method involves the reaction of γ-cyclodextrin with a halogenating agent, such as triphenylphosphine and iodine or a brominating agent like N-bromosuccinimide, in an appropriate solvent like dimethylformamide (DMF). This step replaces the primary hydroxyl groups at the C6 position of each glucose unit with a halogen, typically bromine or iodine, to form 6-per-deoxy-6-per-halo-γ-cyclodextrin.

Step 2: Thioetherification The halogenated intermediate is then reacted with 3-mercaptopropionic acid in the presence of a strong base, such as sodium hydride or sodium methoxide, in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction forms the thioether linkages and introduces the carboxylate side chains.

Step 3: Purification The crude this compound sodium salt is purified to remove unreacted starting materials, reagents, and byproducts. Purification techniques may include precipitation from a solvent/anti-solvent system (e.g., water/methanol or water/ethanol), dialysis, or column chromatography. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).

Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Methodology:

-

Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter, and a solution of the neuromuscular blocking agent (e.g., rocuronium) is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of the neuromuscular blocking agent are made into the this compound solution while the temperature is kept constant.

-

Data Acquisition: The heat released or absorbed during each injection is measured as a differential power signal between the sample and reference cells.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the two binding partners. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters, including the association constant (Kₐ).

Assessment of Neuromuscular Blockade Reversal: Train-of-Four (TOF) Monitoring

TOF monitoring is the clinical standard for assessing the degree of neuromuscular blockade and its reversal.

Protocol:

-

Electrode Placement: Two electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist or the facial nerve.

-

Supramaximal Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a train at a frequency of 2 Hz.

-

Twitch Response Measurement: The resulting muscle contractions (twitches) are observed or, more accurately, measured quantitatively using acceleromyography, electromyography, or mechanomyography.

-

TOF Count and Ratio:

-

TOF Count: The number of observed twitches provides a qualitative measure of the depth of blockade. A lower count indicates a deeper block.

-

TOF Ratio: Once all four twitches are present, the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1) is calculated. A TOF ratio of ≥ 0.9 is indicative of adequate recovery from neuromuscular blockade.

-

The efficacy of this compound is determined by measuring the time from its administration to the return of the TOF ratio to ≥ 0.9.

Conclusion

This compound represents a significant advancement in pharmacology, offering a novel and highly effective mechanism for the reversal of neuromuscular blockade. Its unique chemical structure, a modified γ-cyclodextrin, allows for the direct and efficient encapsulation of steroidal neuromuscular blocking agents. The quantitative data on its physicochemical properties and binding affinities, coupled with established experimental protocols for its synthesis and clinical evaluation, provide a solid foundation for further research and development in the field of selective relaxant binding agents. The continued exploration of its properties and applications will undoubtedly contribute to enhanced patient safety and improved perioperative outcomes.

References

- 1. xenonhealth.com [xenonhealth.com]

- 2. This compound: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. View of this compound: A neuromuscular blockade agent encapsulator | The Southwest Respiratory and Critical Care Chronicles [pulmonarychronicles.com]

- 5. This compound: clinical development and practical use - PMC [pmc.ncbi.nlm.nih.gov]

Sugammadex binding affinity for steroidal neuromuscular blockers

An In-depth Technical Guide on the Binding Affinity of Sugammadex for Steroidal Neuromuscular Blockers

Introduction

This compound is a modified γ-cyclodextrin designed as a selective relaxant binding agent (SRBA) to reverse neuromuscular blockade induced by the steroidal neuromuscular blocking agents (NMBAs) rocuronium and vecuronium.[1][2][3] Its mechanism of action is unique, relying on the encapsulation of the NMBA molecule in a 1:1 ratio, forming a stable, water-soluble complex that is subsequently excreted by the kidneys.[1][2] This encapsulation process effectively reduces the amount of free NMBA in the plasma, creating a concentration gradient that draws the NMBA away from the nicotinic receptors at the neuromuscular junction, thereby restoring neuromuscular function. This technical guide provides a detailed overview of the binding affinities of this compound for various steroidal NMBAs, the experimental protocols used to determine these affinities, and visual representations of its mechanism and experimental workflows.

Binding Affinity Data

The efficacy of this compound is directly related to its high binding affinity for specific steroidal NMBAs. The affinity is highest for rocuronium, followed by vecuronium, and is significantly lower for pancuronium. This selectivity is attributed to the structural complementarity between the hydrophobic core of the this compound molecule and the rigid steroid skeleton of the NMBA. The negatively charged extensions of the this compound molecule electrostatically bind to the quaternary nitrogen of the target NMBA, further strengthening the complex.

The binding affinities are quantified using the association constant (Kₐ), which represents the equilibrium constant for the formation of the this compound-NMBA complex. A higher Kₐ value indicates a stronger binding affinity.

| Neuromuscular Blocker | Association Constant (Kₐ or Kₐₛₛ) in M⁻¹ (L/mol) | Reference |

| Rocuronium | 1.79 x 10⁷ | |

| 2.5 x 10⁷ | ||

| Vecuronium | 5.72 x 10⁶ | |

| 1.0 x 10⁷ | ||

| Pancuronium | Significantly lower than Rocuronium and Vecuronium |

Experimental Protocols

The quantitative determination of binding affinity between this compound and steroidal NMBAs is primarily achieved through biophysical techniques such as Isothermal Titration Calorimetry (ITC).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining binding affinities as it provides a complete thermodynamic profile of the interaction (stoichiometry, binding constant, enthalpy, and entropy) in a single experiment.

Methodology:

-

Sample Preparation: A solution of this compound is prepared at a known concentration and placed in the sample cell of the calorimeter. The steroidal NMBA (e.g., rocuronium) is prepared at a higher concentration in the same buffer and loaded into a computer-controlled injection syringe.

-

Titration: A series of small, precise injections of the NMBA solution are made into the this compound solution while the temperature of the system is kept constant.

-

Heat Measurement: Each injection triggers a binding reaction, resulting in a small change in heat. The ITC instrument measures these minute heat changes with high sensitivity. The heat change is proportional to the amount of binding that occurs upon injection.

-

Data Analysis: As the titration proceeds, the this compound molecules become saturated with the NMBA, and the heat change per injection diminishes. The resulting data are plotted as heat change per injection versus the molar ratio of NMBA to this compound. This binding isotherm is then fitted to a binding model to calculate the association constant (Kₐ), the stoichiometry of the reaction (n), and the enthalpy of binding (ΔH).

Visualizations

Mechanism of Action and Reversal Pathway

The following diagram illustrates the core mechanism of this compound, from the administration of the NMBA to the restoration of neuromuscular function.

Caption: this compound encapsulation mechanism and reversal of neuromuscular blockade.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

This diagram outlines the typical workflow for determining binding affinity using ITC.

Caption: A typical experimental workflow for Isothermal Titration Calorimetry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Early-Phase Research on Sugammadex and Cyclodextrins

This technical guide provides a comprehensive overview of the foundational, early-phase research concerning this compound and the broader class of molecules to which it belongs, cyclodextrins. It delves into the core mechanism of action, presents quantitative data from pivotal preclinical and clinical studies, and outlines the experimental protocols used to establish the safety, efficacy, and binding characteristics of these unique encapsulating agents.

Introduction to Cyclodextrins and this compound

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch through enzymatic conversion.[1][2] These molecules are composed of α-1,4-linked glucopyranose units, forming a toroidal or donut-shaped structure.[3][4] The most common native cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which consist of six, seven, and eight glucose units, respectively.[5] This unique structure results in a hydrophilic exterior and a hydrophobic (lipophilic) internal cavity, allowing them to form inclusion complexes with a wide variety of guest molecules. This encapsulation can enhance the solubility, stability, and bioavailability of guest compounds, making cyclodextrins highly valuable as pharmaceutical excipients.

This compound is a modified gamma-cyclodextrin, specifically engineered to be the first in a new class of drugs known as selective relaxant binding agents (SRBAs). It is designed to selectively encapsulate steroidal, non-depolarizing neuromuscular blocking agents (NMBAs), primarily rocuronium and, to a lesser extent, vecuronium. The modifications to the native γ-cyclodextrin structure involve the addition of eight carboxyl thio ether groups to the larger rim of the toroid. These additions extend the cavity size and add negative charges, which create a strong electrostatic attraction to the positively charged nitrogen atoms of the target NMBA, thereby enhancing the binding affinity.

Mechanism of Action: Encapsulation and Reversal of Neuromuscular Blockade

The primary mechanism of action for both cyclodextrins and this compound is the formation of a host-guest inclusion complex. For general cyclodextrins, this process involves the displacement of water molecules from the hydrophobic cavity by a suitable guest molecule, driven by favorable thermodynamic interactions.

This compound operates on this principle but with high specificity. When administered intravenously, it remains in the plasma compartment. There, it rapidly encapsulates free rocuronium or vecuronium molecules, forming a very stable 1:1 inclusion complex. This action creates a steep concentration gradient, drawing the NMBA from the neuromuscular junction back into the plasma, where it is subsequently encapsulated. This rapid reduction of free NMBA at the nicotinic acetylcholine receptors restores neuromuscular function. Unlike traditional reversal agents like neostigmine, which act by inhibiting acetylcholinesterase, this compound provides a novel mechanism of direct inactivation, avoiding cholinergic side effects.

Figure 1: Mechanism of this compound reversing rocuronium-induced neuromuscular blockade.

Quantitative Data from Early-Phase Research

The following tables summarize key quantitative findings from preclinical and early-phase clinical studies of this compound.

Table 1: Binding Affinity of this compound

| Guest Molecule | Association/Affinity Constant (M⁻¹) | Relative Affinity |

| Rocuronium | 2.5 x 10⁷ | Highest |

| Vecuronium | 1.0 x 10⁷ | ~2.5 times lower than Rocuronium |

| Pancuronium | - | Much lower affinity than Rocuronium/Vecuronium |

| Cortisone | - | ~120 times less than Rocuronium |

| Atropine | - | ~400 times less than Rocuronium |

| Verapamil | - | ~400 times less than Rocuronium |

| Ketamine | - | ~700 times less than Rocuronium |

Data compiled from multiple sources to show relative binding strengths.

Table 2: Summary of Phase I Clinical Trial Data for this compound

| Study Parameter | Finding | Reference |

| Dose Range Studied | 0.1 mg/kg to 96 mg/kg | |

| Safety & Tolerability | Generally well tolerated. Most common adverse event was dysgeusia (altered taste). No clinically relevant changes in ECG or vital signs were noted in initial studies. | |

| Pharmacokinetics | Dose-linear over the range of 32-96 mg/kg. | |

| Elimination Half-Life | Approximately 2 hours in healthy adults. | |

| Route of Elimination | Primarily renal excretion (>90% of the dose excreted unchanged in urine within 24-48 hours). | |

| Metabolism | Very limited; no metabolites observed. |

Table 3: Reversal Times from Early Clinical Studies

| NMBA & Dose | Depth of Blockade | This compound Dose | Mean Time to TOF Ratio 0.9 | Comparator & Time | Reference |

| Rocuronium (0.6 mg/kg) | Reappearance of T2 | 2.0 mg/kg | 1.51 minutes | Neostigmine (50 µg/kg): 2.85 minutes | |

| Rocuronium (0.6 mg/kg) | Reappearance of T2 | 4.0 mg/kg | 1.22 minutes | - | |

| Rocuronium (1.2 mg/kg) | Profound (3 min post-dose) | 8.0 mg/kg | < 3 minutes | - | |

| Vecuronium | Reappearance of T2 | 2.0 mg/kg | 2.7 minutes | Neostigmine: 17.9 minutes | |

| Vecuronium | Profound (PTC 1-2) | 4.0 mg/kg | 4.5 minutes | - |

TOF = Train-of-Four; T2 = Second twitch of TOF; PTC = Post-Tetanic Count.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating early-phase research findings.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Objective: To quantify the binding affinity between this compound (host) and an NMBA (guest).

-

Methodology:

-

Sample Preparation: The macromolecule (e.g., this compound) is placed in the sample cell of the calorimeter. The ligand (e.g., rocuronium) is loaded into a computer-controlled injection syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.

-

Titration: Small, precise aliquots of the ligand are injected into the sample cell.

-

Heat Measurement: Each injection causes a heat change (exothermic or endothermic) that is measured by the instrument's sensitive thermopile circuits by detecting the temperature difference between the sample cell and a reference cell.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to macromolecule. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

-

References

- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tomato Oil Encapsulation by α-, β-, and γ-Cyclodextrins: A Comparative Study on the Formation of Supramolecular Structures, Antioxidant Activity, and Carotenoid Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

An In-depth Technical Guide to the Selective Binding of Sugammadex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic science investigations into the selective binding mechanism of Sugammadex. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the core principles and experimental methodologies used to characterize this unique selective relaxant binding agent.

Introduction: The Encapsulation Chemistry of this compound

This compound is a modified γ-cyclodextrin designed to selectively encapsulate and inactivate steroidal non-depolarizing neuromuscular blocking agents (NMBAs), primarily rocuronium and vecuronium.[1][2][3] Its structure features a hydrophobic core and a hydrophilic exterior.[2][4] This distinctive doughnut-shaped molecule has eight identical hydroxyl side chains that extend the cavity, allowing for the accommodation of the bulky aminosteroid NMBA. The terminal carboxyl groups on these side chains are negatively charged, which facilitates an electrostatic bond with the positively charged quaternary nitrogen of the target NMBA, effectively trapping it within the cyclodextrin cavity in a 1:1 ratio.

The primary mechanism of action involves the formation of a highly stable, water-soluble host-guest complex between this compound and the NMBA in the plasma. This encapsulation renders the NMBA unavailable to bind to the acetylcholine receptors at the neuromuscular junction. The rapid binding of free NMBA in the plasma creates a concentration gradient, which in turn draws more NMBA from the neuromuscular junction into the plasma, where it is subsequently encapsulated. This process leads to a swift and effective reversal of neuromuscular blockade.

The selectivity of this compound is a key aspect of its clinical utility. Its binding affinity is highest for rocuronium, followed by vecuronium, and to a much lesser extent, pancuronium. It has negligible affinity for non-steroidal NMBAs like atracurium and mivacurium. This high degree of selectivity is attributed to the specific fit and the combination of hydrophobic and electrostatic interactions between the this compound molecule and the aminosteroid structure of the target NMBA.

Quantitative Analysis of Binding Affinity

The selective binding of this compound to various NMBAs and other drugs has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The association constant (Kass), a measure of the binding affinity, is a critical parameter in understanding the drug's efficacy and potential for drug-drug interactions.

| Compound | Association Constant (Kass) (M⁻¹) | Experimental Method |

| Rocuronium | 1.79 x 10⁷ | Isothermal Titration Calorimetry (ITC) |

| Vecuronium | 5.72 x 10⁶ | Isothermal Titration Calorimetry (ITC) |

| Pancuronium | Data not consistently reported, but significantly lower than rocuronium and vecuronium | Inferred from clinical and preclinical studies |

| Flucloxacillin | Identified as having potential for displacement, specific Kass not provided in the primary source | Isothermal Titration Calorimetry (ITC) |

| Fusidic acid | Identified as having potential for displacement, specific Kass not provided in the primary source | Isothermal Titration Calorimetry (ITC) |

| Toremifene | Identified as having potential for displacement, specific Kass not provided in the primary source | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. It measures the heat released or absorbed during the binding event, allowing for the determination of the association constant (Kass), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Objective: To determine the binding affinity and thermodynamics of this compound binding to vecuronium.

Materials:

-

This compound sodium salt

-

Vecuronium bromide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a 100 µM solution of this compound in PBS.

-

Prepare a 1 mM solution of vecuronium bromide in the same PBS buffer.

-

Degas both solutions for 10-15 minutes prior to use to prevent bubble formation in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Set the calorimeter to the desired experimental temperature (e.g., 25°C).

-

The reference cell is filled with deionized water.

-

The sample cell (approximately 1.4 mL) is loaded with the this compound solution.

-

The injection syringe (typically 250 µL) is filled with the vecuronium solution.

-

-

Titration:

-

Perform an initial injection of 1 µL to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of 20-30 injections of 10 µL of the vecuronium solution into the this compound solution at 150-second intervals.

-

The stirring speed should be maintained at a constant rate (e.g., 300 rpm) to ensure rapid mixing.

-

-

Data Analysis:

-

The raw data, a plot of heat change versus time, is integrated to obtain the heat change per injection.

-

The integrated heat data is then plotted against the molar ratio of vecuronium to this compound.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Kass), enthalpy change (ΔH), and stoichiometry (n).

-

For very high-affinity interactions, direct titration may not be accurate. A competitive binding experiment can be employed where a lower-affinity competitor is displaced by the high-affinity ligand.

Objective: To determine the binding affinity of this compound for rocuronium using a competitive displacement approach.

Materials:

-

This compound sodium salt

-

Rocuronium bromide

-

A suitable competitor ligand with moderate affinity (e.g., pancuronium or another molecule with known, weaker binding to this compound).

-

Phosphate-buffered saline (PBS), pH 7.4

-

Isothermal Titration Calorimeter

Procedure:

-

Initial Characterization: First, determine the binding affinity of the competitor ligand to this compound using the direct titration method described above.

-

Sample Preparation for Displacement Titration:

-

Prepare a solution of this compound pre-saturated with the competitor ligand in PBS. The concentration of the competitor should be sufficient to ensure a significant portion of the this compound binding sites are occupied.

-

Prepare a solution of rocuronium in the same PBS buffer.

-

Degas both solutions.

-

-

Titration:

-

Load the this compound-competitor complex into the sample cell.

-

Fill the injection syringe with the rocuronium solution.

-

Perform the titration as described in the direct titration protocol. The heat change observed will be due to the displacement of the competitor by the higher-affinity rocuronium.

-

-

Data Analysis:

-

The data is analyzed using a competitive binding model. This model takes into account the binding affinity of the competitor (determined in the initial experiment) to calculate the binding affinity of the high-affinity ligand (rocuronium).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy provides detailed information about the structure of the this compound-NMBA complex in solution and can be used to identify the specific atoms involved in the interaction.

Objective: To characterize the formation of the this compound-rocuronium complex and identify the interacting moieties using 2D NMR techniques.

Materials:

-

This compound sodium salt

-

Rocuronium bromide

-

Deuterated phosphate buffer (D2O), pD 7.4

Procedure:

-

Sample Preparation:

-

Prepare separate solutions of this compound (e.g., 5 mM) and rocuronium (e.g., 5 mM) in the deuterated buffer.

-

Prepare a third sample containing a 1:1 molar ratio of this compound and rocuronium in the same buffer.

-

-

NMR Data Acquisition:

-

Acquire 1D ¹H NMR spectra of all three samples to observe changes in chemical shifts upon complex formation.

-

Diffusion-Ordered Spectroscopy (DOSY):

-

Perform a 2D DOSY experiment on the 1:1 complex sample. This experiment separates the NMR signals of different species based on their diffusion coefficients. The larger this compound-rocuronium complex will have a slower diffusion coefficient than the free molecules.

-

-

Rotating-Frame Overhauser Effect Spectroscopy (ROESY):

-

Acquire a 2D ROESY spectrum of the 1:1 complex. This experiment detects through-space correlations between protons that are close to each other (typically < 5 Å). Cross-peaks between this compound and rocuronium protons will indicate which parts of the molecules are in close proximity within the complex.

-

-

-

Data Analysis:

-

Chemical Shift Perturbations: Analyze the changes in the chemical shifts of the rocuronium and this compound protons in the 1D spectra upon complexation to identify the protons in the binding interface.

-

DOSY Analysis: In the DOSY spectrum, the signals from the complexed this compound and rocuronium should align at the same diffusion coefficient, confirming the formation of a stable complex.

-

ROESY Analysis: Identify and assign the intermolecular cross-peaks in the ROESY spectrum. These cross-peaks provide direct evidence of the encapsulation of the rocuronium molecule within the this compound cavity and reveal the orientation of the guest molecule within the host.

-

Visualizations of Mechanisms and Workflows

Caption: Mechanism of this compound action.

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Neuromuscular Blockade Reversal: A Technical History of Selective Relaxant Binding Agents

An in-depth look at the conceptualization, discovery, and clinical integration of SRBAs, a class of drugs that revolutionized anesthetic practice by introducing the concept of chemical encapsulation for targeted drug reversal.

The advent of Selective Relaxant Binding Agents (SRBAs) represents a paradigm shift in clinical anesthesiology, moving away from indirect physiological antagonism to direct chemical inactivation. This guide traces the historical and scientific journey of SRBAs, from the initial concept of chemical encapsulation to the development and approval of the first-in-class agent, sugammadex. It details the underlying science, key experiments, and quantitative data that underscore the significance of this drug class for researchers, scientists, and drug development professionals.

The Pre-SRBA Landscape: Limitations of Acetylcholinesterase Inhibitors

For decades, the reversal of neuromuscular blocking agents (NMBAs) relied on acetylcholinesterase inhibitors like neostigmine.[1][2] These agents increase the amount of acetylcholine at the neuromuscular junction to compete with the NMBA, thereby restoring muscle function.[3] However, this indirect mechanism has inherent limitations:

-

Ceiling Effect: They are ineffective against profound or deep neuromuscular blockade.[2]

-

Slow Onset: Reversal can be slow and unpredictable.[4]

-

Muscarinic Side Effects: Their action is not specific to the neuromuscular junction, leading to undesirable cholinergic side effects like bradycardia, salivation, and gastrointestinal hypermotility, which necessitate the co-administration of an antimuscarinic agent (e.g., glycopyrrolate or atropine).

These limitations spurred the search for a novel reversal mechanism that could offer rapid, reliable, and complete reversal of any depth of blockade without inducing significant side effects.

A Novel Concept: The Birth of Chemical Encapsulation

The breakthrough came from a different field of chemistry: host-guest chemistry. The central idea was to develop a "host" molecule that could selectively encapsulate and inactivate a "guest" NMBA molecule. This concept of chemical chelation would physically remove the NMBA from the plasma, shifting the equilibrium and drawing the NMBA away from the neuromuscular junction, leading to a rapid reversal of its effects.

Researchers at Organon Laboratories in Newhouse, Scotland, began exploring cyclodextrins as potential host molecules. Cyclodextrins are cyclic oligosaccharides derived from starch, featuring a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity, making them capable of encapsulating other lipophilic molecules.

The research, led by Dr. Anton Bom, initially investigated cyclodextrins as a means to improve the aqueous solubility of the lipophilic aminosteroid NMBA, rocuronium. During these experiments, a specific modified gamma-cyclodextrin was found to have an exceptionally high binding affinity for rocuronium. This pivotal discovery marked the birth of the SRBA drug class.

The Development of this compound (Org 25969)

The lead compound, originally designated Org 25969 and now known as this compound, was specifically engineered to optimize the encapsulation of aminosteroid NMBAs. This compound is a modified gamma-cyclodextrin with eight carboxyl thioether groups attached to its side chains. This structural modification achieves two critical goals:

-

Enlarges the Cavity: The extensions increase the size of the lipophilic core, allowing it to better accommodate the bulky steroidal structure of rocuronium and vecuronium.

-

Enhances Binding: The negatively charged carboxyl groups form strong electrostatic bonds with the positively charged quaternary nitrogen of the aminosteroid NMBA, significantly increasing the stability of the host-guest complex.

This results in a very stable, 1:1 non-covalent inclusion complex, effectively rendering the NMBA inactive. The first batch of Org 25969 was produced in March 1999, and subsequent pharmacological screening confirmed its desired profile. The concept and structure were patented in 2001, and the first human study was published in 2005. This compound was approved for use in the European Union in 2008 and, after a lengthy review process, by the US FDA in December 2015.

Mechanism of Action and Selectivity

This compound works by forming a tight, water-soluble 1:1 complex with aminosteroid NMBAs in the plasma. This encapsulation rapidly decreases the plasma concentration of free NMBA molecules. A concentration gradient is established, which pulls NMBA molecules from the neuromuscular junction back into the plasma, where they are also encapsulated. This swift clearance of the blocking agent from its site of action results in the rapid restoration of neuromuscular function.

Caption: Encapsulation of rocuronium by this compound in plasma reverses neuromuscular blockade.

Quantitative Data: Binding Affinity and Reversal Efficacy

The efficacy of this compound is rooted in its high binding affinity and selectivity for specific NMBAs. Isothermal titration calorimetry (ITC) has been a key experimental method to quantify these interactions. The data clearly demonstrates a strong preference for rocuronium, followed by vecuronium, with minimal affinity for other agents.

Table 1: Binding Affinity of this compound for Various NMBAs

| Compound | Association Rate Constant (kₐ) in M⁻¹ | Relative Affinity |

|---|---|---|

| Rocuronium | 1.79 x 10⁷ to 2.5 x 10⁷ | Highest |

| Vecuronium | 5.72 x 10⁶ to 1.0 x 10⁷ | ~2.5-3 times lower than Rocuronium |

| Pancuronium | Lower affinity | Low |

Data sourced from ITC experiments.

Clinical trials have consistently shown that this high affinity translates into significantly faster reversal times compared to neostigmine, especially from deep levels of blockade.

Table 2: Comparative Reversal Times (this compound vs. Neostigmine)

| Depth of Blockade | Drug & Dose | Mean Time to TOF Ratio ≥ 0.9 (minutes) |

|---|---|---|

| Moderate (Reappearance of T₂) | This compound (2.0 mg/kg) | 1.4 - 2.1 |

| Moderate (Reappearance of T₂) | Neostigmine (50-70 µg/kg) | 17.6 - 50.4 |

| Deep (1-2 PTC¹) | This compound (4.0 mg/kg) | 2.9 - 3.3 |

| Deep (1-2 PTC¹) | Neostigmine (70 µg/kg) | ~50.4 |

¹PTC: Post-Tetanic Count; TOF: Train-of-Four. Data represents pooled results from multiple clinical studies.

Key Experimental Protocols

The characterization of SRBAs relies on a combination of in vitro binding assays and ex vivo/in vivo functional assessments.

ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH).

-

Principle: A solution of the SRBA (e.g., this compound) is placed in a sample cell, and the NMBA is titrated into it in small, precise injections. The heat change upon each injection is measured relative to a reference cell.

-

Methodology:

-

Preparation: Prepare solutions of this compound and the target NMBA in the same buffer to minimize heats of dilution. Degas solutions to prevent air bubbles.

-

Loading: The macromolecule (this compound) is loaded into the sample cell of the calorimeter, and the buffer is loaded into the reference cell. The ligand (NMBA) is loaded into the injection syringe.

-

Titration: A series of small, automated injections of the NMBA into the sample cell is performed. After each injection, the system returns to thermal equilibrium.

-

Data Acquisition: The instrument records the heat change (as differential power) required to maintain zero temperature difference between the sample and reference cells.

-

Analysis: The resulting peaks are integrated to determine the heat change per injection. This data is plotted against the molar ratio of ligand to macromolecule and fitted to a binding model to calculate Kₐ, n, and ΔH.

-

Caption: Generalized workflow for determining binding affinity using ITC.

This classic pharmacology preparation provides a functional assessment of neuromuscular blockade and its reversal in an isolated tissue setting.

-

Principle: The isolated hemidiaphragm muscle of a rodent with its phrenic nerve intact is suspended in an organ bath. The nerve is electrically stimulated, and the resulting muscle contraction force is measured.

-

Methodology:

-

Dissection: A rat or mouse is euthanized, and the phrenic nerve-hemidiaphragm is carefully dissected and removed.

-

Mounting: The preparation is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-puffer) maintained at 37°C. The rib cage side is fixed, and the central tendon is attached to an isometric force transducer.

-

Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses (e.g., single twitches or train-of-four stimuli) to elicit muscle contractions.

-

Blockade & Reversal: After a stabilization period, an NMBA (e.g., rocuronium) is added to the bath to induce blockade (a decrease in twitch height). Once the desired level of blockade is achieved, the SRBA (this compound) is added, and the recovery of twitch height is recorded over time.

-

Analysis: The force and rate of contraction recovery are quantified to determine the efficacy of the reversal agent.

-

Future Directions and Conclusion

The development of this compound validated the SRBA concept and revolutionized anesthetic practice. It provided a tool for rapid and reliable reversal, enhancing patient safety by reducing the risk of postoperative residual paralysis. The success of this approach has spurred further research into new host molecules. Future developments include:

-

Adamgammadex: A modified cyclodextrin with potentially fewer adverse reactions.

-

Calabadions: Cucurbituril-based molecules that can bind both aminosteroid and benzylisoquinolinium NMBAs, offering a broader spectrum of reversal. Calabadion 2 has shown a significantly higher affinity for rocuronium than this compound.

The history of SRBAs is a testament to innovative drug design, shifting the focus from altering physiology to direct chemical inactivation. This approach has not only solved a long-standing clinical problem but has also opened new avenues for the development of targeted reversal agents for other classes of drugs.

References

- 1. Discovery, development, and clinical application of this compound sodium, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History of the development of antagonists for neuromuscular blocking agents [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. apsf.org [apsf.org]

In-depth review of Sugammadex's pharmacological profile

An In-depth Technical Guide to the Pharmacological Profile of Sugammadex

Introduction

This compound is a pioneering pharmaceutical agent, the first in a class of drugs known as selective relaxant binding agents (SRBAs).[1][2] It represents a paradigm shift in clinical anesthesiology, offering a novel mechanism for the rapid and predictable reversal of neuromuscular blockade (NMB) induced by the aminosteroid neuromuscular blocking agents (NMBAs) rocuronium and vecuronium.[3][4] Unlike traditional reversal agents like neostigmine, which indirectly increase acetylcholine levels at the neuromuscular junction, this compound works by direct encapsulation of the NMBA molecule.[4] This guide provides a comprehensive technical overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a modified gamma-cyclodextrin, a cyclic oligosaccharide with a unique three-dimensional structure resembling a hollow, truncated cone. This structure features a hydrophobic inner cavity and a hydrophilic exterior. The gamma-cyclodextrin has been chemically modified with eight carboxyl thioether groups, which enlarges the cavity and adds negatively charged extensions.

The primary mechanism of action involves the formation of a very stable, 1:1 water-soluble guest-host complex with steroidal NMBA molecules, primarily rocuronium and, to a lesser extent, vecuronium. The encapsulation process is driven by a combination of intermolecular forces, including van der Waals forces, hydrogen bonds, and hydrophobic interactions. Additionally, electrostatic bonds form between the negatively charged groups on the this compound molecule and the positively charged quaternary nitrogen of the aminosteroid NMBA.

This encapsulation renders the NMBA pharmacologically inactive and unavailable to bind to nicotinic cholinergic receptors at the neuromuscular junction. The process occurs in two phases:

-

Encapsulation in Plasma: this compound first binds to free NMBA molecules circulating in the plasma. This rapidly decreases the free plasma concentration of the NMBA.

-

Concentration Gradient Shift: The reduction in free plasma NMBA concentration creates a steep concentration gradient, drawing NMBA molecules away from the neuromuscular junction back into the plasma, where they are subsequently encapsulated by this compound.

This mechanism leads to a swift and effective reversal of neuromuscular blockade, independent of the depth of the block.

Pharmacological Profile

Pharmacokinetics

This compound exhibits linear, dose-proportional pharmacokinetics. It is administered intravenously, resulting in 100% bioavailability.

Distribution: The steady-state volume of distribution in adults is approximately 11 to 14 liters. This compound does not bind to plasma proteins or erythrocytes.

Metabolism: Clinical studies have shown that this compound undergoes minimal or no metabolism.

Excretion: Elimination occurs primarily via renal excretion of the unchanged drug. Over 90% of an administered dose is excreted in the urine within 24 hours, with approximately 70% excreted in the first 6 hours. Excretion in feces and expired air is negligible (<0.02%). The clearance of this compound is similar to the glomerular filtration rate. The elimination half-life is approximately 2 hours in healthy adults. In patients with severe renal impairment (creatinine clearance <30 mL/min), clearance is significantly reduced, and its use is not recommended.

| Parameter | Value | Patient Population |

| Volume of Distribution (Vd) | 11-14 L | Adults with normal renal function |

| Plasma Protein Binding | Negligible | - |

| Metabolism | Minimal to none | - |

| Primary Route of Excretion | Renal (unchanged drug) | - |

| Urinary Excretion | >90% within 24 hours | Healthy male volunteers |

| Half-life (t½) | ~2 hours | Healthy adults |

| Clearance | ~88 mL/min | Adults with normal renal function |

Table 1: Summary of this compound Pharmacokinetic Parameters

Pharmacodynamics

The pharmacodynamic effect of this compound is the rapid reversal of neuromuscular blockade induced by rocuronium or vecuronium. The dose required depends on the depth of the existing blockade.

Binding Affinity: this compound has the highest affinity for rocuronium, followed by vecuronium, and a much lower affinity for pancuronium. The equilibrium affinity constant for rocuronium is approximately 2.5 times higher than for vecuronium. Despite the lower affinity for vecuronium, reversal is still highly effective.

| Neuromuscular Blocking Agent | Relative Binding Affinity | Equilibrium Affinity Constant (M) |

| Rocuronium | Highest | 25,000,000 |

| Vecuronium | Intermediate | 10,000,000 |

| Pancuronium | Lowest | Low affinity |

Table 2: Binding Affinity of this compound for Aminosteroid NMBAs

Clinical Efficacy

Numerous clinical trials have demonstrated the superior efficacy of this compound compared to placebo or neostigmine for the reversal of both moderate and deep neuromuscular blockade. A pooled analysis of 26 studies showed that this compound provides rapid and predictable reversal.

| Blockade Depth | NMBA | Reversal Agent | Dose | Geometric Mean Time to TOF Ratio ≥0.9 (95% CI) |

| Moderate (at T2) | Rocuronium | This compound | 2.0 mg/kg | 1.9 (1.8-2.0) min |

| Neostigmine | 50 mcg/kg | 10.6 (9.8-11.6) min | ||

| Vecuronium | This compound | 2.0 mg/kg | 2.9 (2.5-3.4) min | |

| Neostigmine | 50 mcg/kg | 17.4 (13.4-22.6) min | ||

| Deep (at 1-2 PTC) | Rocuronium | This compound | 4.0 mg/kg | 2.2 (2.1-2.3) min |

| Neostigmine | 50 mcg/kg | 19.0 (14.8-24.6) min | ||

| Vecuronium | This compound | 4.0 mg/kg | 3.8 (3.0-5.0) min | |

| Neostigmine | 50 mcg/kg | 67.6 (56.3-81.2) min | ||

| Immediate (3 min post-dose) | Rocuronium (1.2 mg/kg) | This compound | 16.0 mg/kg | 1.7 (1.5-2.0) min |

T2: Reappearance of the second twitch in a train-of-four (TOF) stimulation. PTC: Post-tetanic count. Table 3: Clinical Efficacy of this compound vs. Neostigmine

Experimental Protocols

Detailed experimental protocols from proprietary clinical trials are not fully public. However, published literature describes the methodologies of key studies.

Pharmacokinetic and Excretion Study (Example Protocol): A study to determine the excretion, metabolism, and pharmacokinetic profile of this compound involved a single-center, open-label, non-randomized design.

-

Subjects: Healthy male volunteers.

-

Intervention: A single intravenous bolus of 4 mg/kg ¹⁴C-labeled this compound was administered.

-

Sample Collection: Blood, urine, feces, and exhaled air samples were collected at predefined intervals.

-

Analysis: this compound concentrations were assessed by liquid chromatography-mass spectrometry (LC-MS), while total radioactivity was measured to track the labeled compound.

-

Endpoints: The primary endpoints were the total excretion of radioactivity and the identification of metabolites in plasma and urine.

References

- 1. This compound as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 3. detroitanesthesiaservices.com [detroitanesthesiaservices.com]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

Methodological & Application

In Vitro Assays for Determining Sugammadex Binding Kinetics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sugammadex is a modified γ-cyclodextrin designed as a selective relaxant binding agent. It effectively reverses neuromuscular blockade induced by the aminosteroid agents rocuronium and vecuronium by encapsulating them in a 1:1 ratio, forming a water-soluble guest-host complex. This application note provides detailed protocols for key in vitro assays used to characterize the binding kinetics and thermodynamics of this compound with its target molecules. Understanding these binding parameters is crucial for drug development, enabling the optimization of efficacy and safety profiles. The primary techniques covered are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Principle of this compound Action

This compound's mechanism of action is based on the principles of host-guest chemistry. The cyclodextrin's hydrophobic inner cavity encapsulates the lipophilic steroidal structure of rocuronium or vecuronium, while its hydrophilic exterior ensures the complex remains in the aqueous plasma phase. This encapsulation prevents the neuromuscular blocking agent from interacting with nicotinic acetylcholine receptors at the neuromuscular junction, leading to a rapid reversal of muscle relaxation.

Quantitative Data Summary

The binding affinity of this compound for rocuronium and vecuronium has been quantified using various in vitro techniques, with Isothermal Titration Calorimetry being a primary method. The following table summarizes the key binding kinetic and thermodynamic parameters reported in the literature.

| Ligand | Parameter | Value | Method | Reference |

| Rocuronium | Association Constant (K_a) | 1.79 x 10⁷ M⁻¹ | ITC | [1][2] |

| Dissociation Constant (K_D) | 0.1 µM | Equilibrium | [3] | |

| Association Rate (k_on) | Not explicitly found | - | - | |

| Dissociation Rate (k_off) | Not explicitly found | - | - | |

| Vecuronium | Association Constant (K_a) | 5.72 x 10⁶ M⁻¹ | ITC | [1][2] |

| Dissociation Constant (K_D) | Not explicitly found | - | - | |

| Association Rate (k_on) | Not explicitly found | - | - | |

| Dissociation Rate (k_off) | Not explicitly found | - | - |

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). This will be the titrant in the injection syringe.

-

Prepare a solution of rocuronium or vecuronium (e.g., 0.1 mM) in the exact same buffer. This will be the sample in the calorimetric cell.

-

Ensure both solutions are degassed to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Load the rocuronium/vecuronium solution into the sample cell and the this compound solution into the injection syringe.

-

Equilibrate the system until a stable baseline is achieved.

-

-

Titration:

-

Perform a series of injections (e.g., 10-20 injections of 2-5 µL each) of the this compound solution into the sample cell.

-

Allow the system to reach equilibrium after each injection, monitoring the heat change.

-

-

Data Analysis:

-

The raw data will show heat pulses corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to the neuromuscular blocking agent.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the association constant (K_a), binding enthalpy (ΔH), and stoichiometry (n).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of both association (k_on) and dissociation (k_off) rate constants, in addition to the equilibrium dissociation constant (K_D).

Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 chip).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize this compound onto the activated surface via amine coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of rocuronium or vecuronium in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the analyte over the sensor surface to monitor the association phase.

-

Switch to flowing only the running buffer to monitor the dissociation phase.

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

The instrument software will generate sensorgrams showing the change in response units (RU) over time.

-

Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model).

-

From the fitting, determine the association rate constant (k_on), the dissociation rate constant (k_off), and calculate the equilibrium dissociation constant (K_D = k_off / k_on).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study host-guest interactions by monitoring changes in the chemical shifts of the protons of both the host (this compound) and the guest (rocuronium or vecuronium) upon complexation. 1D and 2D NMR techniques can provide information on the binding stoichiometry and affinity.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the "host" (e.g., rocuronium) at a known concentration in a deuterated solvent (e.g., D₂O).

-

Prepare a stock solution of the "guest" (this compound) at a higher concentration in the same deuterated solvent.

-